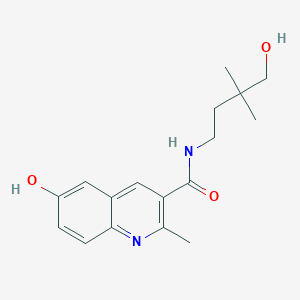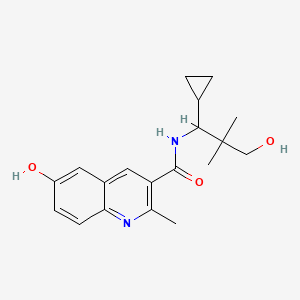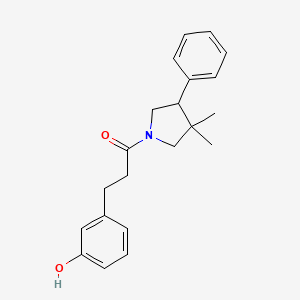![molecular formula C18H18N4O3 B7435272 [2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7435272.png)
[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of [2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone is not fully understood. However, it has been reported to exhibit inhibitory effects on various enzymes, including phosphodiesterase-5 (PDE5) and cyclooxygenase-2 (COX-2), which are involved in the regulation of inflammation and tumor growth. This compound has also been reported to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone has been reported to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been shown to exhibit significant anti-inflammatory and anti-tumor activities. It has also been reported to exhibit antioxidant effects and to modulate the expression of various cytokines and growth factors. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of novel drugs. It has also been reported to exhibit significant anti-inflammatory and anti-tumor activities, which may be useful in various disease models. However, the synthesis of this compound is complex and requires specific reagents and conditions. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
未来方向
There are several future directions for the study of [2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone. One of the directions is the development of novel drugs based on this compound. It has potential as a scaffold for the development of various drug candidates. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. The potential applications of this compound in various disease models, including cancer and inflammation, also warrant further investigation. Overall, [2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a promising compound that has potential applications in various fields of scientific research.
合成方法
The synthesis of [2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone involves a series of chemical reactions. The initial step involves the condensation of 2-(3-methoxyphenyl) morpholine with ethyl 2-chloroacetate in the presence of sodium hydride. This reaction yields ethyl 2-(3-methoxyphenyl)morpholinoacetate, which is further reacted with hydrazine hydrate and 2-bromo-5-chloropyridine in the presence of potassium carbonate. The final product is obtained by treating the intermediate product with acetic anhydride and triethylamine. The synthesis of this compound is a complex process that requires specific reagents and conditions.
科学研究应用
[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of novel drugs. It has been reported to exhibit significant anti-inflammatory and anti-tumor activities in preclinical studies. In drug discovery, this compound has been used as a scaffold for the development of various drug candidates. In pharmacology, this compound has been studied for its mechanism of action and physiological effects.
属性
IUPAC Name |
[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-4-2-3-12(8-15)16-11-22(5-6-25-16)18(23)14-7-13-10-20-21-17(13)19-9-14/h2-4,7-10,16H,5-6,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGKFGNSBFZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CCO2)C(=O)C3=CN=C4C(=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-fluoro-1-benzothiophen-2-yl)methyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7435191.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)

![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)

![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B7435247.png)
![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)
![5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435282.png)

![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)